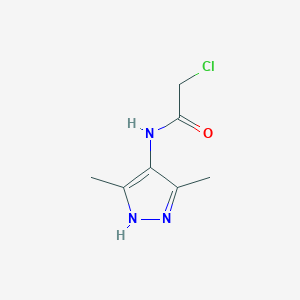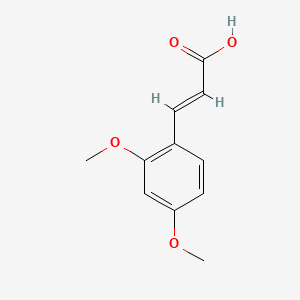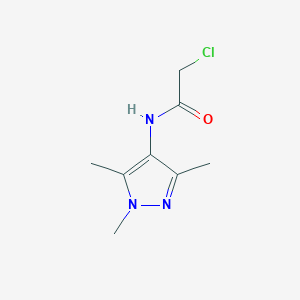
2-chloro-N-(3,5-diméthyl-1H-pyrazol-4-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Applications De Recherche Scientifique
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the chloro group: The chloro group can be introduced by reacting the pyrazole derivative with thionyl chloride or phosphorus oxychloride.
Acetamide formation: The final step involves the reaction of the chloro-substituted pyrazole with acetamide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products Formed
Substitution reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and reduction: Modified compounds with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
Uniqueness
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
436100-01-5 |
|---|---|
Formule moléculaire |
C7H11Cl2N3O |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H10ClN3O.ClH/c1-4-7(5(2)11-10-4)9-6(12)3-8;/h3H2,1-2H3,(H,9,12)(H,10,11);1H |
Clé InChI |
ZLJGUNWDKJIINE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)NC(=O)CCl |
SMILES canonique |
CC1=C(C(=NN1)C)NC(=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1298748.png)



![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)


